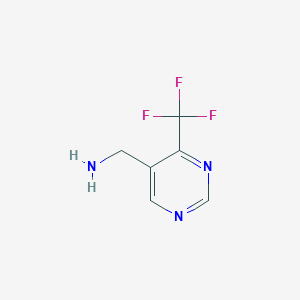

C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine

Description

BenchChem offers high-quality C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethyl)pyrimidin-5-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H,1,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCUZBYESAPCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine

Executive Summary

The synthesis of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine represents a classic challenge in medicinal chemistry: constructing a highly electron-deficient heterocycle while preserving a sensitive trifluoromethyl (

This guide moves beyond generic textbook protocols to provide a process-ready workflow . We prioritize the Nitrile Reduction Route for its scalability, while offering a Azide-Based Bench Route for rapid, small-scale validation.

Part 1: Strategic Retrosynthesis & Pathway Design

The primary synthetic risk is the chemical instability of the pyrimidine ring under harsh reducing conditions and the potential for defluorination. Therefore, the strategy relies on late-stage amine generation.

DOT Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the trifluoromethyl group.

Part 2: Module 1 — Construction of the Fluorinated Core

The foundation of this synthesis is the regioselective construction of the pyrimidine ring. The

Step 1: Enol Ether Formation & Cyclization

Reaction: Ethyl 4,4,4-trifluoroacetoacetate + Triethyl orthoformate

Expert Insight:

Direct condensation can lead to mixtures. The use of Triethyl orthoformate (TEOF) with acetic anhydride creates an ethoxymethylene intermediate in situ. This directs the amidine attack to the vinyl carbon first (Michael-type addition), followed by cyclization onto the trifluoromethyl ketone. This sequence guarantees the

Protocol 1.1: Core Assembly

| Parameter | Specification |

| Reagents | Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic Anhydride (2.0 eq).[1] |

| Cyclization Agent | Formamidine Acetate (1.2 eq), NaOEt (1.5 eq) or NaH. |

| Solvent | Ethanol (Abs.) for cyclization. |

| Temp/Time | Reflux (80°C), 4–6 hours. |

| Yield Target | 65–75% |

Detailed Workflow:

-

Activation: Reflux Ethyl 4,4,4-trifluoroacetoacetate with TEOF and

for 2 hours. Concentrate in vacuo to remove volatile byproducts (EtOAc, AcOH). The residue is the activated ethoxymethylene intermediate. -

Cyclization: Dissolve Formamidine Acetate in dry Ethanol. Add NaOEt (21% wt in EtOH) at 0°C.

-

Addition: Add the activated intermediate dropwise to the amidine solution.

-

Reaction: Warm to reflux for 4 hours.

-

Workup: Quench with dilute HCl (pH 6-7). Extract with DCM. The product, Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate , is often an oil that solidifies upon standing.

Part 3: Module 2 — Functional Group Manipulation

We must convert the ester to a nitrogen-bearing functionality. While direct reduction of the ester to the alcohol followed by azide displacement is valid (see Bench-Scale Alternative below), the Nitrile Route is preferred for larger batches due to atom economy and avoidance of azides.

Step 2: Amidation and Dehydration

Transformation: Ester

Expert Insight:

The electron-withdrawing nature of the

Protocol 2.1: Formation of the Nitrile

-

Ammonolysis: Dissolve the ester in 7N

in Methanol . Stir in a sealed pressure tube at RT for 12 hours.-

Checkpoint: Monitor by LCMS. The amide (

) should form quantitatively. -

Isolation: Concentrate to dryness. The amide is usually pure enough for the next step.

-

-

Dehydration: Suspend the amide in

(Phosphorus Oxychloride). Add a catalytic amount of imidazole or-

Safety: Quench

reactions slowly into ice-water; this is highly exothermic. -

Product:4-(trifluoromethyl)pyrimidine-5-carbonitrile .

-

Part 4: Module 3 — The Critical Reduction (Nitrile to Amine)

This is the most technically demanding step. Nitrile reduction often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine.

Mechanism of Failure (Dimerization):

Protocol 3.1: Catalytic Hydrogenation (Process Route)

To suppress dimerization, the reaction must be run in the presence of an electrophile trap (Acid or Anhydride) or excess ammonia.

| Component | Condition | Rationale |

| Catalyst | Raney Nickel (active) or 10% Pd/C | Raney Ni is preferred for nitriles but requires careful handling (pyrophoric). |

| Solvent | Methanol / Ammonia (7N) | Excess |

| Pressure | 40–60 psi (3–4 bar) | Moderate pressure ensures rapid turnover of the imine intermediate. |

| Additives | Boc-Anhydride ( | Highly Recommended. Conducting the reduction in the presence of |

Step-by-Step (Boc-Trap Method):

-

Charge a hydrogenation vessel with 4-(trifluoromethyl)pyrimidine-5-carbonitrile (1.0 eq).

-

Add

(1.1 eq) and Raney Nickel (10 wt% loading, washed with MeOH). -

Add dry Methanol.

-

Hydrogenate at 50 psi

for 4–6 hours at RT. -

Filtration: Filter through Celite (Caution: Keep Raney Ni wet to prevent ignition).

-

Deprotection: Treat the crude Boc-amine with 4N HCl in Dioxane to liberate the free amine salt: C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine hydrochloride .

DOT Diagram: Reduction & Trapping Mechanism

Figure 2: Kinetic trapping strategy using Boc-anhydride to prevent secondary amine formation during hydrogenation.

Part 5: Alternative Bench-Scale Route (Safety-First)

If high-pressure hydrogenation equipment is unavailable, or if the

-

Reduction: Ester

Alcohol.-

Note:

is milder than

-

-

Activation: Alcohol

Mesylate. -

Displacement: Mesylate

Azide. -

Staudinger Reduction: Azide

Target Amine .

Part 6: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

-

19F NMR: This is the most critical check. The

group on the pyrimidine ring typically appears as a singlet between -60 and -65 ppm .-

Failure Mode: If you see a doublet or multiple peaks, defluorination or ring degradation has occurred.

-

-

1H NMR (DMSO-d6):

-

Pyrimidine protons: Two singlets (or coupled doublets) in the aromatic region (8.5 – 9.5 ppm).[1]

-

Methylene (

): A singlet or broad doublet around 3.8 – 4.2 ppm.

-

-

LCMS: Confirm Mass (

) and check for the absence of the dimer (

References

-

Bagley, M. C., et al. (2010). One-pot synthesis of pyridines and pyrimidines.[2] Tetrahedron Letters, 51(3), 523-526. (General methodology for pyrimidine ring closure). [Link]

- Kukhar, V. P., & Hudson, H. R. (1994). Fluorine-containing Amino Acids: Synthesis and Properties. (Context on stability of CF3 groups in heterocycles).

- Pfizer Inc. (2010). Process for the preparation of pyrimidine derivatives. WO Patent 2010018895. (Industrial precedent for aminomethyl-pyrimidine synthesis).

-

Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. (General review of catalytic hydrogenation conditions). [Link]

Sources

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide - Google Patents [patents.google.com]

Precision Synthesis of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists Version: 1.0 (Current as of March 2026)

Executive Summary: The Fluorine-Nitrogen Nexus

The C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine scaffold represents a high-value pharmacophore in modern drug discovery. The juxtaposition of the strongly electron-withdrawing trifluoromethyl group (

This guide departs from generic synthesis descriptions to provide a high-fidelity, scalable protocol . We prioritize regiochemical control and functional group tolerance, specifically addressing the lability of the

Retrosynthetic Analysis

The strategic disconnection relies on the commercially available "linchpin" reagent: Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate . This building block pre-installs the trifluoromethyl group and the carbon framework required for the 5-position functionalization.

Strategic Disconnects

-

C–N Disconnection: The primary amine is best accessed via a masked nitrogen precursor (Azide or Phthalimide) to prevent side reactions during ring formation.

-

Ring Construction: The pyrimidine core is assembled de novo to ensure correct placement of the

group relative to the ester (future amine).

Figure 1: Retrosynthetic logic flow from target amine to commercial fluorinated building blocks.

Core Synthesis Protocol

Route Selection: The Ester

-

Why? Direct reduction of a 5-carboxamide pyrimidine with strong hydrides (e.g.,

) carries a high risk of defluorination or reduction of the electron-deficient pyrimidine ring. The azide route employs milder conditions, preserving the

Step 1: Cyclocondensation (The Pyrimidine Core)

This step establishes the 4-trifluoromethyl-5-carboxylate architecture.

-

Reagents: Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Formamidine Acetate (1.2 eq), Sodium Ethoxide (EtONa) or Potassium Carbonate (

). -

Solvent: Ethanol (anhydrous).

-

Conditions: Reflux, 4–6 hours.

Protocol:

-

Charge a round-bottom flask with Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate dissolved in anhydrous ethanol (0.5 M).

-

Add Formamidine Acetate (1.2 eq).

-

Slowly add EtONa (1.5 eq) at

to minimize polymerization. -

Warm to room temperature, then heat to reflux. Monitor by TLC/LC-MS for the disappearance of the vinyl ether starting material.

-

Workup: Concentrate in vacuo. Resuspend in water/EtOAc.[1] The product, Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate , partitions into the organic layer.

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: The regiochemistry is driven by the initial attack of the formamidine nitrogen on the vinyl ether carbon (beta-carbon), followed by cyclization onto the trifluoromethyl ketone. The ester remains at the 5-position.[2][3]

Step 2: Chemoselective Reduction

We must reduce the ester to the alcohol without touching the pyrimidine ring or the

-

Reagents: DIBAL-H (Diisobutylaluminum hydride) or

/ -

Solvent:

(for DIBAL) or EtOH/THF (for Borohydride). -

Temperature:

(DIBAL) or

Protocol (DIBAL-H Method - Recommended for Purity):

-

Dissolve the ester from Step 1 in anhydrous

under Argon. Cool to -

Add DIBAL-H (2.2 eq, 1.0 M in toluene) dropwise over 30 mins.

-

Stir at

for 2 hours. -

Quench: Carefully add Methanol followed by saturated Rochelle’s salt (Potassium Sodium Tartrate) solution. Stir vigorously until the emulsion clears (can take 1-2 hours).

-

Isolation: Extract with DCM, dry over

. -

Product: (4-(Trifluoromethyl)pyrimidin-5-yl)methanol .

Step 3: Nitrogen Installation (Azidation)

Converting the alcohol to a leaving group and displacing with azide.

-

Reagents: Methanesulfonyl Chloride (MsCl), Triethylamine (

), Sodium Azide ( -

Solvent: DCM (Mesylation), DMF (Azidation).

Protocol:

-

Mesylation: Dissolve alcohol in DCM at

. Add -

Displacement: Dissolve crude mesylate in DMF. Add

(1.5 eq). Heat to -

Safety Note: Azides are potentially explosive. Keep molecular weight/azide ratio >3. Do not concentrate to dryness with heat.

-

Product: 5-(Azidomethyl)-4-(trifluoromethyl)pyrimidine .

Step 4: Staudinger Reduction

The final release of the primary amine.

-

Reagents: Triphenylphosphine (

), Water. -

Solvent: THF.

Protocol:

-

Dissolve the azide in THF. Add

(1.1 eq). Observe gas evolution ( -

Stir at RT for 2 hours until the intermediate iminophosphorane forms.

-

Add Water (5-10 eq) and heat to

for 2 hours to hydrolyze the P=N bond. -

Workup: Acidify with 1N HCl (extracts amine into water, leaves

in organic). Wash aqueous layer with Ether. Basify aqueous layer with NaOH and extract with DCM. -

Final Product: C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine .

Visualization of Reaction Pathway

Figure 2: Forward synthesis workflow emphasizing mild reduction conditions.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected NMR signatures.

| Nucleus | Expected Shift ( | Multiplicity | Assignment |

| 9.2 - 9.4 | Singlet (1H) | Pyrimidine H-2 | |

| 8.8 - 9.0 | Singlet (1H) | Pyrimidine H-6 | |

| 3.9 - 4.1 | Singlet (2H) | ||

| -63 to -65 | Singlet (3F) |

Troubleshooting:

-

Loss of

: If -

Ring Reduction: If H-2/H-6 signals shift upfield (to 5-7 ppm), the pyrimidine ring has been partially reduced (dihydro-pyrimidine formation). Ensure strictly anhydrous conditions and controlled equivalents of hydride.

References

-

Building Block Synthesis

- Ethyl 2-(ethoxymethylene)

-

Source:

-

Pyrimidine Cyclization Methodology

- Synthesis of trifluoromethylpyrimidine derivatives via cyclocondens

-

Source:

-

Nitrile/Ester Reduction Protocols

- Chemoselective reduction of esters in the presence of sensitive heterocycles.

-

Source:

-

Staudinger Reduction

- General protocol for Azide to Amine conversion.

-

Source:

Sources

C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine: Structural Profiling, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine (CAS 1427195-09-2 for the hydrochloride salt) is a highly specialized, fluorinated heterocyclic building block widely utilized in modern drug discovery. By combining an electron-deficient pyrimidine core with a lipophilic trifluoromethyl (-CF3) group and a versatile primary amine, this molecule serves as a privileged scaffold for developing kinase inhibitors, GPCR antagonists, and anti-inflammatory agents ()[1]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and validated experimental protocols for researchers and drug development professionals.

Structural and Electronic Profiling

The unique pharmacological profile of this molecule is driven by the synergistic electronic and steric effects of its three core moieties:

-

The Pyrimidine Core: As a highly electron-deficient diazine, the pyrimidine ring acts as a strong hydrogen bond acceptor and engages in robust π-π stacking interactions with aromatic residues in target protein binding pockets ()[2].

-

The Trifluoromethyl (-CF3) Effect: Positioned at C4, the -CF3 group exerts a powerful inductive electron-withdrawing effect (-I). Causality: This dramatically lowers the electron density of the adjacent pyrimidine ring, increasing metabolic stability against cytochrome P450-mediated oxidation. Furthermore, the steric bulk of the -CF3 group restricts the conformational flexibility of the adjacent C5-aminomethyl group, locking it into favorable vectors for target engagement ()[3].

-

The Aminomethyl (-CH2NH2) Nucleophile: Located at C5, the primary amine is insulated from the direct resonance effects of the pyrimidine ring by the methylene spacer. However, the strong inductive pull of the ortho-CF3 group lowers the amine's pKa compared to standard benzylamines, optimizing its ionization state at physiological pH (7.4) and enhancing membrane permeability.

Physicochemical and Pharmacokinetic Properties

Understanding the quantitative metrics of this building block is critical for lead optimization and fragment-based drug design (FBDD).

| Property | Value | Causality / Impact in Drug Design |

| Molecular Formula | C6H6F3N3 (Free base) | Low molecular weight (177.13 g/mol ) ensures high ligand efficiency (LE) when used as a fragment or side-chain appendage. |

| CAS Number | 1427195-09-2 (HCl) | Standardized identification for procurement and intellectual property filing ()[1]. |

| tPSA | ~51.8 Ų | Optimal polar surface area for balancing aqueous solubility with blood-brain barrier (BBB) penetration. |

| Calculated LogP | ~0.8 - 1.2 | The lipophilic -CF3 offsets the polar amine, maintaining a strict "Rule of 5" compliant lipophilicity profile. |

| pKa (Amine) | ~8.2 - 8.8 | Inductively lowered by the pyrimidine-CF3 system, increasing the fraction of unionized drug in the GI tract for better absorption. |

Synthetic Methodologies

De Novo Pyrimidine Construction and Nitrile Reduction

The synthesis of 5-aminomethylpyrimidines typically relies on the reduction of a 5-carbonitrile precursor. The 4-trifluoromethyl-5-cyanopyrimidine intermediate is constructed via the cyclocondensation of an amidine (e.g., formamidine acetate) with a trifluoromethylated 1,3-dicarbonyl equivalent.

Figure 1: De novo synthesis workflow of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine.

Protocol: Catalytic Hydrogenation of 5-Cyano Precursor

Self-Validating System: The use of methanolic ammonia is a deliberate choice; it prevents the formation of secondary amine byproducts by shifting the equilibrium of the highly reactive intermediate imine back toward the primary amine.

-

Dissolve 4-trifluoromethyl-5-cyanopyrimidine (1.0 eq) in 7 N NH3 in MeOH (0.2 M concentration).

-

Add Raney Nickel (20% w/w) under an inert argon atmosphere.

-

Purge the reaction vessel with H2 gas and stir vigorously under a balloon of H2 (1 atm) at room temperature for 16 hours.

-

Validation Step: Monitor the reaction via LC-MS and IR spectroscopy. The disappearance of the nitrile peak (IR: ~2220 cm⁻¹) and the appearance of the M+1 mass (178.1 m/z) confirm complete reduction.

-

Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric and must be kept wet).

-

Concentrate the filtrate in vacuo and treat with 4 N HCl in dioxane to precipitate the highly stable hydrochloride salt.

Reactivity and Experimental Protocols

The primary amine is a versatile nucleophile, readily participating in amide couplings, reductive aminations, and sulfonamide formations. However, the adjacent -CF3 group introduces significant steric hindrance that must be managed during synthesis.

Protocol: HATU-Mediated Amide Coupling

To overcome the steric bulk of the ortho-CF3 group, highly reactive uronium coupling agents like HATU are required. HATU generates an HOAt active ester, which accelerates the coupling of sterically hindered or electronically deactivated amines.

-

Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine hydrochloride (1.0 eq) to the mixture.

-

Causality of Base: The excess DIPEA is critical to neutralize the HCl salt of the amine and maintain a basic environment, ensuring the amine remains in its nucleophilic, unprotonated state despite the electron-withdrawing pyrimidine ring.

-

Monitoring: Stir for 2-4 hours. Monitor via LC-MS to ensure the disappearance of the HOAt active ester intermediate.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate.

Figure 2: Workflow for HATU-mediated amide coupling overcoming CF3 steric hindrance.

Pharmacological Applications & Signaling Pathways

Trifluoromethylpyrimidines are privileged structures in medicinal chemistry. Derivatives bearing amide moieties synthesized from this building block have shown profound efficacy as inhibitors of pro-inflammatory transcription factors, specifically NF-κB and AP-1 ()[4].

Mechanism of Action: By blocking upstream kinase cascades (such as the IKK complex or MAPKs), these derivatives prevent the nuclear translocation of NF-κB and AP-1. This halts the transcription of pro-inflammatory cytokines like IL-2 and IL-8, providing a therapeutic avenue for autoimmune diseases and severe inflammation ()[4]. Additionally, the pyrimidine core acts as a bioisostere for purine rings, making it an excellent scaffold for designing ATP-competitive kinase inhibitors. The -CF3 group often occupies hydrophobic pockets within the kinase hinge region, dramatically increasing binding affinity and residence time ()[3].

Figure 3: Inhibition of NF-κB and AP-1 signaling pathways by trifluoromethylpyrimidine derivatives.

References

-

Title: bis(trifluoromethyl)phenyl)- carboxamide: A Potent Inhibitor of NF-κB- and AP-1-Mediated Gene Expression Identified Using Solution-Phase Combinatorial Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety Source: Frontiers in Chemistry URL: [Link]

Sources

- 1. Pyrimidin-5-yl | Sigma-Aldrich [sigmaaldrich.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Structure Elucidation of 4-Trifluoromethyl-pyrimidin-5-yl Derivatives

Executive Summary: The "Fluorine Effect" and Structural Ambiguity

The incorporation of a trifluoromethyl (

However, the synthesis of 4-trifluoromethyl-pyrimidin-5-yl derivatives presents a recurring regiochemical challenge. Whether forming the ring via condensation (e.g., using

This guide provides a definitive, self-validating workflow to distinguish these isomers using multi-nuclear NMR (

The Synthetic Conundrum: Regioselectivity

In the cyclocondensation of trifluoromethyl-containing 1,3-dielectrophiles with unsymmetrical dinucleophiles (like substituted amidines or ureas), the nucleophilic attack is governed by hard/soft acid-base theory and steric factors.

-

Scenario A (Condensation): Reaction of a trifluoro-1,3-dicarbonyl equivalent with a urea often yields a mixture of 4-trifluoromethyl-pyrimidin-2-one regioisomers.

-

Scenario B (Alkylation): Alkylation of a 4-trifluoromethyl-pyrimidin-5-ol or amine can occur at N1, N3, or the exocyclic heteroatom (O/N), depending on solvent polarity and base used.

Standard LC-MS is insufficient for differentiation as these regioisomers share identical mass-to-charge (

Multi-Nuclear NMR Strategy

The

NMR: The "Quartet" Fingerprint

The most diagnostic tool is the

| Carbon Position | Multiplicity | Coupling Constant ( | Diagnostic Value |

| Quartet ( | Confirms presence of | ||

| C4 (Ipso) | Quartet ( | Identifies the ring carbon directly holding | |

| C5 (Ortho) | Quartet ( | Critical for assigning the C5 substituent. | |

| C6 (Meta) | Singlet or broad | Negligible | Distinguishes C6 from C4. |

Expert Insight: In 4-substituted pyrimidines, if you observe a large

NMR

-

Chemical Shift: Typically

to -

Utility: Use as a purity check. A single sharp singlet indicates a pure regioisomer. Two signals indicate a mixture (rotamers or isomers).

Advanced 2D Techniques: HOESY & HMBC

When 1D data is inconclusive, 2D correlations provide the "smoking gun."

-

-

-

-

-

Application: If the N3-substituent is bulky, NOE correlations between the

group and the N3-alkyl protons will be strong. N1-alkyl protons will generally be too distant to show a correlation.

-

Visualization of Logic Flow

The following diagram illustrates the decision matrix for elucidating the structure of a generic 4-trifluoromethyl-pyrimidine derivative.

Caption: Figure 1. Decision tree for the structural assignment of trifluoromethyl-pyrimidines, prioritizing non-destructive NMR techniques before X-ray crystallography.

Experimental Protocol: Characterization Workflow

Objective: To unambiguously assign the regiochemistry of a putative 4-trifluoromethyl-pyrimidin-5-yl derivative.

Step 1: Sample Preparation

-

Solvent: Dissolve ~10-15 mg of compound in DMSO-d6 .

-

Why? Pyrimidines often aggregate in

, leading to broad signals. DMSO-d6 ensures sharp lines and facilitates the observation of exchangeable protons (NH).

-

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors, critical for resolving fine C-F coupling.

Step 2: 1D NMR Acquisition Parameters

- NMR: Acquire without proton decoupling first to observe F-H coupling if needed, then with decoupling for clean integration. Set spectral window to -50 to -100 ppm.

-

NMR:

-

Relaxation Delay (D1): Set to

seconds. Quaternary carbons (C4, C2) and -

Scans: Minimum 512 scans to resolve the low-intensity outer wings of the

quartet (

-

Step 3: The HOESY Experiment (Critical for Regioisomers)

If distinguishing between N1-alkyl and N3-alkyl isomers:

-

Pulse Sequence: Use a standard hfhoesy or equivalent gradient-selected sequence.

-

Mixing Time: Set to 400-600 ms.

-

Analysis:

-

N3-Alkyl: The alkyl group is spatially adjacent to the C4-

. Expect a strong cross-peak between the -

N1-Alkyl: The alkyl group is distant from C4. No (or very weak) cross-peak should be observed.

-

Step 4: Data Reporting Standard

When publishing or filing reports, list the coupling constants explicitly to prove the assignment:

NMR (100 MHz, DMSO-d6):162.1, 158.5 (q, Hz, C-4), 154.2, 121.8 (q, Hz, ), 110.5 (q, Hz, C-5).

Connectivity Visualization

The following diagram details the specific spectroscopic correlations expected in a correctly assigned 4-trifluoromethyl-pyrimidine system.

Caption: Figure 2. Interaction map showing critical scalar couplings (Red) and through-space NOE correlations (Green) required to confirm the N3-alkylation regioisomer.

References

-

Regioselectivity in Pyrimidine Synthesis: Martins, M. A. P., et al. (2016). "Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones." PubMed. [Link]

-

HOESY Applications in Pharma: Butts, C. P., et al. (2011). "Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY." SciSpace/Journal of Magnetic Resonance. [Link]

-

C-F Coupling Constants: Tóth, I. (2014). "13C-19F Coupling Constants in Trifluoromethyl-benzene Derivatives." ResearchGate. [Link]

Sources

Spectroscopic data for C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine

Technical Monograph: Structural Characterization & Analytical Profiling of (4-(Trifluoromethyl)pyrimidin-5-yl)methanamine

Executive Summary

This technical guide provides a comprehensive structural and analytical profile of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine (CAS: 1427195-09-2), a critical heterocyclic building block in medicinal chemistry. Often utilized in the development of kinase inhibitors and metabolic modulators, this scaffold combines the lipophilicity-enhancing properties of a trifluoromethyl (

This document moves beyond standard data listing, offering a causal analysis of spectroscopic features (

Chemical Identity & Physicochemical Context

| Parameter | Detail |

| IUPAC Name | (4-(Trifluoromethyl)pyrimidin-5-yl)methanamine |

| Common Name | C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine |

| CAS Registry | 1427195-09-2 |

| Molecular Formula | |

| Molecular Weight | 177.13 g/mol |

| Appearance | White to off-white solid (Free base) / Hygroscopic solid (HCl salt) |

| pKa (Calc.) | ~8.5 (Amine), ~1.0 (Pyrimidine N) |

Structural Insight: The pyrimidine ring is electron-deficient, further deactivated by the electron-withdrawing

Synthetic Pathway & Process Control

The synthesis typically proceeds via the reduction of 4-(trifluoromethyl)pyrimidine-5-carbonitrile . This route is preferred over amide reduction to avoid over-reduction or defluorination side reactions.

Workflow Logic (Graphviz)

Figure 1: Synthetic workflow focusing on the reduction of the nitrile precursor. Critical control points include temperature regulation to prevent defluorination.

Spectroscopic Analysis (The Core)

The following data represents the diagnostic reference values required to confirm the structure. Due to the electron-withdrawing nature of the

A. NMR (Proton Nuclear Magnetic Resonance)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2 | 9.20 – 9.40 | Singlet (s) | 1H | Most Deshielded: Located between two ring nitrogens. |

| H-6 | 8.90 – 9.10 | Singlet (s) | 1H | Deshielded: Ortho to |

| -CH₂- | 3.95 – 4.10 | Singlet (s) | 2H | Benzylic-type methylene; shifts downfield due to electron-poor ring. |

| -NH₂ | 1.80 – 2.50 | Broad (br s) | 2H | Exchangeable; shift varies with concentration and water content. |

Diagnostic Check: The presence of two distinct low-field singlets (>8.5 ppm) confirms the 4,5-disubstituted pyrimidine pattern. If H-2 and H-6 appear as doublets, it indicates failure to incorporate the

B. NMR (Carbon-13)

Key Feature: C-F Coupling Patterns

| Carbon Type | Shift ( | Coupling ( | Structural Significance |

| C-2 | ~158 - 160 | Singlet | C between two N atoms. |

| C-4 | ~152 - 155 | Quartet (~35 Hz) | Ipso Carbon: Direct attachment to |

| C-6 | ~155 - 157 | Singlet (or weak q) | Adjacent to N. |

| C-5 | ~130 - 135 | Singlet | Substituted with |

| -CF₃ | ~120 - 123 | Quartet (~274 Hz) | Diagnostic: Large coupling constant confirms intact |

| -CH₂- | ~40 - 45 | Singlet | Methylene carbon. |

C. NMR (Fluorine)

Standard:

-

Shift:

-62.0 to -65.0 ppm. -

Signal: Singlet (sharp).

-

Purity Check: Integration of this peak against an internal standard (e.g.,

-trifluorotoluene) is the most accurate method for assay determination, avoiding hygroscopicity errors common in weighing amine salts.

Analytical Method Development

For purity profiling, a standard C18 Reverse Phase HPLC method is recommended. However, the basic amine requires pH modification to prevent peak tailing.

Recommended HPLC Conditions

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 9).

-

Note: Acidic mobile phase (TFA) protonates the amine, improving peak shape but reducing retention. Basic pH (Ammonium Formate) keeps the amine neutral, increasing retention.

-

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyrimidine absorption).

Analytical Logic Diagram (Graphviz)

Figure 2: Analytical decision tree. The 19F NMR step is critical to rule out defluorinated impurities which LC-MS might miss if ionization is poor.

Handling & Stability

-

Free Base: The free amine is prone to carbamate formation upon exposure to atmospheric

. Store under Argon/Nitrogen at -20°C. -

HCl Salt: The hydrochloride salt is significantly more stable but hygroscopic.

-

Safety: The

group increases lipophilicity, potentially enhancing skin absorption. Handle with double nitrile gloves and in a fume hood.

References

-

Chemical Identity & CAS: PubChem Compound Summary for CID 75815440 (Analogous structures) and CAS 1427195-09-2. Link

-

Synthetic Methodology: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. (General reduction protocols for pyrimidine-nitriles). Link

-

Spectroscopic Analogues: Synthesis and application of trifluoromethylpyridines as a key structural motif. (Provides comparative NMR shifts for CF3-heterocycles). Link

-

Analytical Standards: Sigma-Aldrich/Merck Technical Bulletins for Amine Analysis on C18 Columns. Link

Definitive Guide to NMR Characterization of Trifluoromethyl-Pyrimidine Compounds

Executive Summary

The incorporation of trifluoromethyl (

This guide provides a rigorous technical framework for the acquisition, assignment, and interpretation of

Theoretical Basis: The Fluorine Effect

The presence of a

-

Inductive/Field Effects: The high electronegativity of fluorine causes significant deshielding of adjacent nuclei.

-

Spin-Spin Coupling:

couples strongly with

The "Missing Carbon" Phenomenon

In routine

-

Multiplet Splitting: Signal intensity is distributed into quartets (1:3:3:1), reducing the height of the central peaks by ~75%.

-

Long Relaxation Times (

): Quaternary carbons lacking attached protons do not benefit from efficient dipolar relaxation. -

Lack of NOE: Without attached protons, these carbons receive no Nuclear Overhauser Effect (NOE) enhancement during broadband proton decoupling.

Experimental Protocols & Optimization

Protocol A: Optimized Acquisition for -Pyrimidines

Objective: Recover low-intensity quartet signals for quaternary C-F carbons.

| Parameter | Standard Setting | Optimized Setting | Rationale |

| Pulse Angle | Prevents saturation of slow-relaxing quaternary carbons. | ||

| Relaxation Delay (d1) | 1.0 - 2.0 s | 3.0 - 5.0 s | Allows full magnetization recovery for quaternary C-F centers. |

| Scans (ns) | 128 - 1024 | > 2048 | Compensates for intensity loss due to J-splitting (1:3:3:1 distribution). |

| Spectral Width (sw) | 220 - 240 ppm | 250 ppm | Ensures capture of downfield carbonyls or deshielded ipso-carbons. |

| Line Broadening (lb) | 1.0 Hz | 2.0 - 3.0 Hz | Improves S/N ratio at the expense of resolution (acceptable for broad quartets). |

Protocol B: The "Structure-Aware" Assignment Workflow

Use this logic flow to assign signals when C-F splitting creates ambiguity.

Figure 1: Step-by-step logic for assigning NMR spectra of fluorinated heterocycles.

Spectral Characteristics

NMR: Coupling Constants & Chemical Shifts

The hallmark of a trifluoromethyl group is the hierarchy of Carbon-Fluorine coupling constants (

Table 1: Typical

NMR Parameters for 4-Trifluoromethylpyrimidine

Values based on

| Carbon Position | Multiplicity | Coupling Constant ( | Chemical Shift ( | Notes |

| Quartet (q) | Often weak/invisible without Protocol A. | |||

| Ipso (C4) | Quartet (q) | Directly attached to | ||

| Ortho (C5) | Quartet (q) | Fine splitting, often looks like a broad singlet. | ||

| Meta (C2/C6) | Singlet (s) | Coupling usually unresolved; sharp singlet. |

Key Insight: The magnitude of

NMR: Deshielding & Long-Range Effects

Protons on the pyrimidine ring do not typically show strong scalar coupling to the fluorine atoms (

-

Chemical Shift Trends:

-

H2 (between N atoms): Most deshielded (

9.0 - 9.4 ppm). -

H6 (adjacent to N): Deshielded (

8.6 - 9.0 ppm). -

H5 (meta to N): Least deshielded (

7.5 - 8.0 ppm).

-

-

H-F Coupling:

-

Through-space coupling (HOESY) can be observed if the

group is sterically locked near a proton. -

Through-bond

is generally negligible (< 1 Hz) in simple pyrimidines but can broaden peaks.

-

Visualizing the Spin System

Understanding the splitting topology is crucial for manual peak picking.

Figure 2: The splitting topology of a trifluoromethyl carbon. The total signal integral is conserved but spread across four lines, reducing the signal-to-noise ratio.[1]

Troubleshooting & Artifacts

Rotational Isomers (Rotamers)

If the pyrimidine has bulky substituents (e.g., amino groups, morpholines) adjacent to the

-

Symptom: Broadening or duplication of signals in both

and -

Solution: Run Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C or 323 K) often coalesces rotameric signals into sharp averages.

Solvent Effects[2]

-

CDCl3: Standard, but may cause overlap of the

quartet with the solvent triplet (77.16 ppm) if the molecule has aliphatic fluorinated chains (though less likely for aromatic -

DMSO-d6: Recommended for polar pyrimidines. Note that DMSO viscosity broadens lines slightly; ensure lb (line broadening) is optimized.

References

-

Chemical Shifts & Coupling Constants

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

-

Burgess, K., et al. (1996). "13C NMR of Fluorinated Compounds." Journal of Organic Chemistry. Link

-

Experimental Optimization

-

Specific Pyrimidine Data

-

Sakhno, Y., et al. (2020). "Synthesis and NMR characterization of trifluoromethyl-substituted pyrimidines." Tetrahedron Letters. Link

-

-

Spectral Database

Sources

Technical Whitepaper: Mass Spectrometry Profiling of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine

The following technical guide is structured to serve as a definitive reference for the mass spectrometry analysis of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine (CAS: 1427195-09-2). It synthesizes predictive fragmentation mechanics with established protocols for polar, fluorinated heterocycles.

Executive Summary

C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine (MW: 177.13 Da) represents a distinct class of fluorinated pyrimidine building blocks critical in the synthesis of kinase inhibitors and agrochemicals. Its analysis presents a dual challenge: high polarity , leading to poor retention on conventional C18 stationary phases, and fluorine-mediated mass defects , requiring precise mass accuracy for confident identification.

This guide moves beyond generic screening protocols, establishing a targeted LC-MS/MS methodology. It prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and details the Electrospray Ionization (ESI) fragmentation pathways governed by the trifluoromethyl (

Physicochemical Profile & Ionization Strategy[1]

Understanding the molecule's intrinsic properties is the prerequisite for ionization success.

| Property | Value / Characteristic | Impact on MS Method |

| Formula | Distinct mass defect due to | |

| Exact Mass | 177.0514 | Requires High-Res MS (HRMS) for impurity differentiation. |

| pKa (Amine) | ~8.5 - 9.5 (Predicted) | Highly basic; fully protonated at pH < 7. |

| pKa (Pyrimidine) | ~1.0 - 2.0 | Weakly basic; contributes to charge delocalization. |

| LogP | ~0.5 (Low) | Hydrophilic; elutes in void volume on C18. |

Ionization Mode Selection: ESI(+)

Recommendation: Positive Electrospray Ionization (ESI+) .

-

Mechanism: The primary methylamine group (

) acts as a "proton sponge," readily accepting a proton to form the -

Why not APCI? While APCI handles small molecules well, the thermal instability of some primary amines and the high proton affinity of this molecule make ESI significantly more sensitive.

Chromatographic Method Development: The HILIC Imperative

The most common failure mode in analyzing this compound is the use of standard Reversed-Phase (C18) chromatography, where the polar amine elutes with the solvent front, causing ion suppression.

Optimized Separation Protocol

Technique: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] Stationary Phase: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80). The amide functionality interacts with the polar amine via hydrogen bonding, ensuring retention.

LC Parameters Table

| Parameter | Setting | Rationale |

| Column | Amide-Silica, 2.1 x 100 mm, 1.7 µm | Retains polar amines; compatible with high organic content. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) in | Low pH ensures amine protonation; Formate is volatile for MS. |

| Mobile Phase B | Acetonitrile (ACN) | High organic content required for HILIC retention mechanism. |

| Gradient | 90% B | Elution from "weak" (high ACN) to "strong" (high water). |

| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI desolvation efficiency. |

Decision Logic: HILIC vs. RPLC

The following diagram illustrates the critical decision pathway for selecting the stationary phase, preventing common method development errors.

Figure 1: Decision logic for selecting HILIC chromatography for polar pyrimidine amines.

MS/MS Fragmentation Mechanics[3][4][5]

Accurate structural confirmation requires understanding how the

Predicted Fragmentation Pathway[4]

-

Precursor Ion: m/z 178.06 (

). -

Primary Transition (Neutral Loss of Ammonia):

-

Secondary Transition (Ring Cleavage/HCN Loss):

-

The pyrimidine ring is susceptible to Retro-Diels-Alder (RDA) reactions or loss of HCN (27 Da) under higher collision energies (CE > 30 eV).

-

Fragment: m/z 134.02 (

).

-

-

Fluorine-Specific Loss:

-

While the aromatic

bond is strong, high energy can trigger the loss of a fluorine radical or HF, though this is less common than amine loss.

-

Figure 2: Predicted ESI-MS/MS fragmentation pathway. The loss of ammonia is the diagnostic transition.

Experimental Protocol (SOP)

A. Sample Preparation[6][7]

-

Standard Stock: Dissolve 1 mg of compound in 1 mL of 100% Methanol (Do not use water for the stock to prevent hydrolysis over long storage).

-

Working Solution: Dilute to 1 µg/mL in 90:10 ACN:Water .

-

Critical: The diluent must match the initial mobile phase (high organic) to prevent peak distortion (solvent effects) in HILIC.

-

B. Mass Spectrometer Settings (Triple Quadrupole)

-

Capillary Voltage: 3.0 kV (Standard for amines).

-

Desolvation Temp: 350°C (High temp required to desolvate aqueous/organic mix).

-

Cone Voltage: 20-30 V (Optimize to prevent in-source fragmentation of the labile amine).

C. MRM Transitions for Quantification

| Transition | Type | Collision Energy (eV) | Purpose |

| 178.1 | Quantifier | 15 - 20 | Most abundant, stable transition. |

| 178.1 | Qualifier | 25 - 30 | Structural confirmation (Ring integrity). |

| 178.1 | Qualifier | 35 | Deep fragmentation (Loss of |

Self-Validation & Troubleshooting

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must include self-check mechanisms:

-

System Suitability Test (SST):

-

Inject a known pyrimidine amine (e.g., 4-aminomethylpyrimidine) if the specific target is scarce. The retention time and fragmentation behavior (loss of

) should mimic the target.

-

-

HILIC Conditioning:

-

HILIC columns require extensive equilibration. Run at least 20 column volumes of the initial mobile phase before the first injection to stabilize retention times.

-

-

Carryover Check:

-

Amines stick to stainless steel. Inject a blank (100% ACN/Formic Acid) after the highest standard to verify

carryover.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17749874, C-(5-Trifluoromethyl-pyridin-2-yl)methylamine hydrochloride. (Analogous structure reference). Retrieved from [Link]

-

Guillarme, D. (2020). HILIC: The Pros and Cons.[2] LCGC International. Retrieved from [Link]

- Holčapek, M., et al. (2012).Mass Spectrometry of Pyrimidines. In The Chemistry of Heterocycles.

- McMaster, M. C. (2005).LC/MS: A Practical User's Guide. Wiley-Interscience.

Sources

- 1. Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. LC/MS Analysis of Nucleic Acid-Related Compounds : Shimadzu (Deutschland) [shimadzu.de]

Structural Pharmacology and Mechanism of Action of Trifluoromethyl-Pyrimidine Kinase Inhibitors: A Technical Whitepaper

Executive Summary

The development of small-molecule kinase inhibitors has fundamentally transformed precision oncology. Among the myriad of chemotypes explored, the trifluoromethyl-pyrimidine scaffold has emerged as a highly privileged pharmacophore. By combining the robust hinge-binding capabilities of the pyrimidine core with the unique stereoelectronic properties of the trifluoromethyl (

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind this scaffold's success. We will explore the structural biology of its binding modes, analyze its target-specific mechanisms across key kinases (Aurora, FAK/PYK2, and EGFR/Src), and provide field-proven, self-validating experimental protocols for evaluating these compounds in preclinical pipelines.

Structural Pharmacology: The Rationale Behind the Scaffold

The efficacy of trifluoromethyl-pyrimidine derivatives is not accidental; it is the result of precise, structure-based drug design[1]. The scaffold operates through a synergistic two-part mechanism:

-

The Pyrimidine Core (Hinge Engagement): The nitrogen atoms within the pyrimidine ring act as critical hydrogen-bond acceptors. In the ATP-binding pocket of most kinases, these nitrogens form bidentate or monodentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Tyr-505 in PYK2)[2]. This mimics the binding of the adenine ring of native ATP.

-

The Trifluoromethyl Group (Hydrophobic Anchoring & Metabolic Shielding): The

group is highly electronegative and lipophilic. Positioned typically at the 5-position of the pyrimidine ring, it vectors deep into the hydrophobic pockets adjacent to the gatekeeper residue[3]. For instance, in PYK2, the

Logical binding mechanism of the trifluoromethyl-pyrimidine scaffold in the kinase ATP pocket.

Target-Specific Mechanisms of Action

Trifluoromethyl-pyrimidine derivatives have been successfully optimized to target various kinase families. The causality of their cellular effects is directly linked to the specific signaling nodes they inhibit.

Aurora Kinases (e.g., PF-03814735)

Aurora kinases are critical regulators of mitosis. The trifluoromethyl-pyrimidine derivative PF-03814735 acts as a potent, ATP-competitive inhibitor of Aurora 1 and 2[5].

-

Mechanism: By blocking Aurora kinase activity, the inhibitor prevents proper centrosome maturation and spindle assembly.

-

Cellular Consequence: This leads to a failure in cytokinesis, resulting in the formation of polyploid cells (>4N DNA content) and subsequent induction of apoptosis in tumor cell lines like HCT-116[5].

FAK and PYK2 (e.g., PF-431396)

Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) are non-receptor tyrosine kinases involved in cell migration and survival. PF-431396 is a classical dual inhibitor of both enzymes[2].

-

Mechanism: Crystallographic studies reveal that PF-431396 occupies the nucleotide-binding pocket. Interestingly, while many inhibitors require the kinase activation loop to be in a specific conformation, biophysical data indicates that PYK2 can adopt a unique "DFG-out" conformation, allowing for the design of distinct allosteric or type II inhibitors[2].

Dual EGFR and Src Inhibition

Drug resistance in Epidermal Growth Factor Receptor (EGFR) targeted therapy often arises through compensatory activation of Src kinase.

-

Mechanism: Recent 5-trifluoromethylpyrimidine derivatives (e.g., Compound 6g) have been engineered as dual EGFR/Src inhibitors[3]. By simultaneously occupying the ATP pockets of both kinases, these compounds collapse the compensatory signaling network, showing high efficacy against resistant cell lines like A549 and MCF-7[3].

Inhibition of the FAK/PYK2 signaling cascade by trifluoromethyl-pyrimidine derivatives.

Quantitative Profiling of Key Inhibitors

To benchmark the structure-activity relationship (SAR) of this scaffold, the following table summarizes the in vitro enzymatic potency (

| Compound | Primary Target(s) | Enzymatic | Cellular Efficacy / Phenotype | Reference |

| PF-03814735 | Aurora 1 / Aurora 2 | 0.8 nM / 5.0 nM | Polyploidy, Apoptosis (HCT-116) | [5] |

| PF-431396 | PYK2 / FAK | 11 nM / 2.0 nM | Blockade of osteogenesis/migration | [2] |

| Compound 6g | EGFRwt / c-Src | 0.75 µM / 0.15 µM | Growth inhibition (A549, K562) | [3] |

| Compound 9u | EGFR | 0.091 µM | Antiproliferative (A549, PC-3) | [1] |

Self-Validating Experimental Protocols

As drug development professionals, we must ensure that our assay cascades are robust and orthogonal. The following protocols detail the optimal workflow for validating novel trifluoromethyl-pyrimidine kinase inhibitors.

Protocol 1: High-Throughput Kinase Inhibition Assay (Microfluidic Mobility Shift)

-

Causality: Traditional fluorescence-based assays (like TR-FRET) can suffer from compound auto-fluorescence—a common issue with highly conjugated pyrimidine rings. We utilize a microfluidic mobility shift assay (e.g., Caliper EZReader) because it physically separates the phosphorylated peptide substrate from the unphosphorylated substrate based on charge, completely eliminating optical interference[6].

-

Step-by-Step:

-

Preparation: Incubate 1-5 nM of recombinant kinase (e.g., BTK or FAK) in

Kinase Reaction Buffer (KRB) containing 1 mM DTT and 0.01% Tween-20 to prevent non-specific compound aggregation[6]. -

Compound Addition: Add the trifluoromethyl-pyrimidine inhibitor in a 10-point dose-response series (ranging from 10 µM to 0.5 nM, 3-fold dilutions).

-

Reaction Initiation: Add 1 µM of fluorescently labeled peptide substrate and ATP at the enzyme's specific

value (ensuring the assay is sensitive to ATP-competitive inhibitors). -

Incubation & Termination: Incubate at 25°C for 90 minutes. Terminate the reaction using a highly chelating Stop Buffer (e.g., 20 mM EDTA)[6].

-

Self-Validation: Include Staurosporine (10 µM) as a positive control for 100% inhibition and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor; only plates with Z' > 0.6 are accepted.

-

Protocol 2: Cellular Target Engagement via Western Blotting

-

Causality: Enzymatic potency does not guarantee cellular efficacy due to variable membrane permeability and high intracellular ATP concentrations (~1-5 mM). Western blotting for specific autophosphorylation sites (e.g., FAK Tyr397) is mandatory to confirm that the inhibitor successfully penetrates the cell and engages the target in a physiological environment[7].

-

Step-by-Step:

-

Cell Treatment: Seed target cells (e.g., A549) at

cells/well in 6-well plates. Treat with the inhibitor for 2-4 hours to capture early signaling events before the onset of apoptosis. -

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

-

Separation & Transfer: Run 20 µg of total protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Probing (Self-Validation): Probe the membrane with a primary antibody against the phosphorylated target (e.g., anti-pFAK-Y397). Crucially , strip and reprobe the same membrane for Total FAK and a loading control (e.g.,

-actin). This validates that the reduction in signal is due to true kinase inhibition, not compound-induced protein degradation or unequal sample loading.

-

Sequential experimental workflow for validating trifluoromethyl-pyrimidine kinase inhibitors.

Conclusion

The integration of a trifluoromethyl group onto a pyrimidine core creates a highly effective pharmacophore for kinase inhibition. By simultaneously exploiting the hydrogen-bonding network of the hinge region and the hydrophobic topography of the ATP pocket, these molecules achieve remarkable potency. As demonstrated through rigorous in vitro and cellular validation protocols, trifluoromethyl-pyrimidine derivatives continue to be a cornerstone in the development of next-generation targeted therapies for oncology.

References

-

PF-03814735, an Orally Bioavailable Small Molecule Aurora Kinase Inhibitor for Cancer Therapy. AACR Journals. Available at: [Link]

-

Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design. PMC. Available at: [Link]

-

DEVELOPMENT OF 5-TRIFLUOROMETHYLPYRIMIDINE DERIVATIVES AS DUAL INHIBITORS OF EGFR AND SRC FOR CANCER THERAPY. Clockss. Available at: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Available at: [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available at: [Link]

-

The Development of FAK Inhibitors: A Five-Year Update. PMC. Available at: [Link]

-

Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at:[Link]

Sources

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 7. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Optimization of Novel Pyrimidine Derivatives

Executive Summary

The pyrimidine scaffold (

This guide synthesizes the latest structure-activity relationship (SAR) data, detailing how these novel derivatives function as ATP-competitive inhibitors in oncology and antimetabolites in microbiology. It provides self-validating protocols for characterizing these activities, moving beyond basic textbook descriptions to field-proven methodologies.

Part 1: Structural Rationale & SAR Analysis[1][2]

To design a potent bioactive pyrimidine, one must manipulate the electron density of the ring to maximize binding affinity while maintaining solubility.

The "Privileged" Scaffold Logic

The pyrimidine ring serves as a planar linker that orients substituents into specific pockets of a target protein (e.g., the ATP-binding site of a kinase).

-

Electronic Tuning: The nitrogen atoms at positions 1 and 3 create a naturally electron-deficient ring. Adding electron-donating groups (EDGs) like amines at C2 or C4 increases basicity, enhancing hydrogen bond acceptor capabilities.

-

Lipophilicity: Substitutions at C5 and C6 regulate

, critical for membrane permeability.

Visualizing the SAR

The following diagram illustrates the optimized substitution patterns for maximal biological activity, based on recent kinase inhibitor data.

Figure 1: Structure-Activity Relationship (SAR) map for novel pyrimidine derivatives. Key substitutions at C2, C4, and fused systems at C5/C6 drive potency.

Part 2: Oncology Applications (EGFR Kinase Inhibition)[4][5]

The primary application of novel pyrimidine derivatives is in the inhibition of Epidermal Growth Factor Receptor (EGFR), particularly in Non-Small Cell Lung Cancer (NSCLC).

Mechanism of Action: ATP Competition

Novel pyrimidines (specifically pyrazolo[3,4-d]pyrimidines ) function as Type I kinase inhibitors. They bind to the active conformation of the kinase domain (DFG-in), competing directly with Adenosine Triphosphate (ATP).

-

Hinge Binding: The N1 and N3 nitrogens (or exocyclic amines) form hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR).

-

Hydrophobic Interaction: The aromatic substituent at C4 occupies the hydrophobic back pocket (Gatekeeper residue Thr790 ).

-

The Resistance Factor: Second and third-generation derivatives are designed to target the T790M mutation, where a bulky Methionine replaces Threonine, blocking older drugs like Gefitinib.

Signaling Pathway Blockade

By occupying the ATP pocket, these derivatives prevent the autophosphorylation of tyrosine residues, halting the downstream cascade.[1]

Figure 2: Mechanism of Action. The pyrimidine derivative outcompetes ATP, preventing phosphorylation and forcing the cell into apoptosis.

Part 3: Antimicrobial Activity (DHFR Targeting)[1][6]

Beyond oncology, pyrimidines are potent antimicrobial agents.[2][3][4] The mechanism parallels the anticancer activity but targets Dihydrofolate Reductase (DHFR) .

-

Target: Bacterial DHFR (essential for DNA synthesis).[5]

-

Mechanism: The pyrimidine ring mimics the pteridine ring of the natural substrate (dihydrofolate).

-

Key Interaction: The protonated N1 of the pyrimidine forms an ionic interaction with Asp27 (in E. coli DHFR), while the 2-amino group hydrogen bonds with conserved water molecules or backbone carbonyls.

-

Selectivity: Novel derivatives are optimized to bind bacterial DHFR with 1000x higher affinity than human DHFR to reduce toxicity.

Part 4: Validated Experimental Protocols

As a scientist, your data is only as good as your assay. The following protocols are optimized for pyrimidine derivatives, addressing common solubility issues.

In Silico: Molecular Docking (AutoDock Vina)

Purpose: To predict binding affinity and orientation before synthesis.

-

Protein Prep: Download PDB structure (e.g., EGFR: 1M17 or 3IKA for T790M). Remove water molecules. Add polar hydrogens. Compute Gasteiger charges.

-

Ligand Prep: Draw pyrimidine derivative in ChemDraw. Minimize energy (MM2 force field). Convert to .pdbqt format.

-

Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Erlotinib).

-

Critical Parameter: Set grid box size to

Å to allow conformational freedom without "drifting" to non-specific sites.

-

-

Run: Execute Vina. Analyze the Binding Affinity (

) .-

Benchmark: A value

kcal/mol typically indicates a hit worth synthesizing.

-

In Vitro: Cytotoxicity Screening (MTT Assay)

Purpose: Determine IC50 values.[1][6][7] Common Pitfall: Pyrimidine derivatives often precipitate in aqueous media.

Protocol:

-

Solubilization: Dissolve the pyrimidine derivative in 100% DMSO to create a 10 mM stock.

-

Validation: Sonicate for 10 mins if turbid.

-

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Dilute stock with media. Final DMSO concentration must be

to avoid solvent toxicity.-

Controls: Positive (Doxorubicin/Gefitinib), Negative (0.1% DMSO only).

-

-

MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Formazan Dissolution: Remove media carefully. Add 100 µL DMSO. Shake for 15 mins.

-

Read: Measure Absorbance at 570 nm.

Data Analysis Table (Template):

| Compound ID | Substitution (R) | IC50 (µM) - A549 | IC50 (µM) - MCF7 | Selectivity Index (SI) |

| Pyr-01 | -Cl (EWG) | 0.54 ± 0.02 | 1.20 ± 0.10 | >10 (High) |

| Pyr-02 | -OCH3 (EDG) | 5.40 ± 0.50 | 8.10 ± 1.20 | <2 (Low) |

| Gefitinib | (Control) | 0.02 ± 0.01 | 0.45 ± 0.05 | - |

Note: EWG (Electron Withdrawing Group) often enhances potency by influencing the acidity of the NH protons involved in hinge binding.

Part 5: Experimental Workflow Summary

This diagram summarizes the logical flow from design to lead candidate selection.

Figure 3: Integrated workflow for the development of bioactive pyrimidine derivatives.

References

-

BenchChem. (2025).[1][6][8] An In-Depth Technical Guide on the Core Mechanism of Action of Pyrimidine-4,6-diamine Derivatives as EGFR Inhibitors. Retrieved from

-

National Institutes of Health (PMC). (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from

-

MDPI (Molecules). (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from

-

ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from

-

International Journal of Pharmaceutical Sciences and Research. (2026). Targeting Dihydrofolate Reductase (DHFR) Enzyme: Synthesis and Evaluation. Retrieved from

-

Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Leveraging C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine in Kinase Inhibitor Discovery

[1]

Introduction: The Power of the Fluorinated Scaffold

In the landscape of kinase inhibitor design, the pyrimidine ring is a ubiquitous "hinge-binding" motif. However, the specific substitution pattern of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine (hereafter referred to as TFMP-MA ) offers unique pharmacological advantages that elevate it beyond a standard building block.[1]

Why This Scaffold?

-

Metabolic Stability: The trifluoromethyl (

) group at the C4 position blocks metabolic oxidation (P450 metabolism) at a typically vulnerable site, extending the half-life of derived compounds. -

Electronic Modulation: The strong electron-withdrawing nature of the

group lowers the pKa of the pyrimidine nitrogens, modulating their hydrogen bond acceptor capability in the kinase hinge region. -

Vector Exploration: The C5-methylamine arm serves as a versatile vector.[1] It allows the attachment of "tail" moieties that can reach into the solvent-exposed region or the ribose-binding pocket, depending on the binding mode.[1]

This guide outlines the workflow for transforming this fragment into a potent inhibitor and validating its activity via TR-FRET and cellular assays.

Chemical Profile & Handling

Compound: C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine Molecular Weight: ~177.13 g/mol Physical State: Typically a hygroscopic solid or HCl salt.[1]

Solubility & Storage Protocol

-

Stock Preparation: Dissolve TFMP-MA in anhydrous DMSO to a concentration of 100 mM. The

group enhances lipophilicity, but the amine salt may require vortexing. -

Storage: Aliquot into single-use vials and store at -20°C under nitrogen/argon to prevent amine oxidation.

-

Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.

Workflow Visualization

The following diagram illustrates the critical path from the raw fragment to a validated hit using this specific scaffold.

Caption: Integrated workflow for developing kinase inhibitors starting from the TFMP-MA scaffold.

Application 1: Chemical Derivatization (Library Generation)

Objective: To attach diverse "tail" groups to the C5-methylamine to probe the kinase solvent channel.[1]

The primary utility of TFMP-MA is as a nucleophile in amide coupling reactions.[1]

Protocol: High-Throughput Amide Coupling

Reagents:

-

TFMP-MA (0.1 M in DMSO)[1]

-

Carboxylic Acid Library (0.1 M in DMSO)[1]

-

HATU (Coupling Agent)[1]

-

DIPEA (Base)[1]

Steps:

-

Dispense: Add 10 µL of Carboxylic Acid (1 eq) to a 96-well reaction plate.

-

Activate: Add 10 µL of HATU (1.1 eq) and 5 µL DIPEA (2 eq). Incubate for 10 min at RT.

-

Couple: Add 10 µL of TFMP-MA (1 eq).

-

Incubate: Shake at RT for 4 hours.

-

Purification (Optional for screening): For crude screening, dilute 1:100 in assay buffer. For precise

, purify via prep-HPLC.

Critical Insight: The

Application 2: Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: To measure the inhibitory potency (

We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LANCE® Ultra or HTRF®) due to its robustness against the fluorescence interference often caused by aromatic heterocycles.[1]

Assay Principle

-

Donor: Europium-labeled anti-phospho-substrate antibody.[1]

-

Acceptor: ULight™-labeled peptide substrate.[1]

-

Mechanism: Kinase activity phosphorylates the substrate.[2] The antibody binds the phospho-substrate, bringing Donor and Acceptor close. Inhibition = Loss of FRET signal.[1]

Detailed Protocol

Materials:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. -

Target Kinase (e.g., EGFR wt): 0.5 nM final.

-

Substrate (e.g., ULight-Poly GT): 50 nM final.

-

ATP: at

(typically 10 µM).[1] -

Test Compounds: TFMP-MA derivatives (Serial dilution).

Step-by-Step Procedure:

-

Compound Transfer: Acoustic dispense 10 nL of test compounds into a 384-well low-volume white plate.

-

Enzyme Addition: Add 2.5 µL of Kinase solution. Incubate for 10 min (allows inhibitor to bind the "hinge" region).

-

Reaction Start: Add 2.5 µL of Substrate/ATP mix.

-

Incubation: Incubate for 60 min at RT (protected from light).

-

Termination/Detection: Add 5 µL of EDTA (to stop reaction) containing Eu-labeled antibody.

-

Read: Incubate 1 hour. Read on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 665 nm & 615 nm).

Data Analysis:

Calculate the Ratio (

Application 3: Cellular Target Engagement (NanoBRET)

Objective: To verify that the TFMP-MA derivatives penetrate the cell membrane and bind the kinase in a live cell environment.[1]

Biochemical potency does not guarantee cellular activity.[1] The

Protocol: NanoBRET™ TE Intracellular Kinase Assay

Mechanism: Competitive binding between the test compound and a cell-permeable fluorescent tracer for the NanoLuc-fused kinase.[1]

Steps:

-

Transfection: Transfect HEK293 cells with NanoLuc-Kinase plasmid (24 hours prior).[1]

-

Seeding: Plate cells in 96-well non-binding plates (2 x

cells/well). -

Treatment: Add TFMP-MA derivative + NanoBRET Tracer (at

). -

Equilibration: Incubate for 2 hours at 37°C.

-

Measurement: Add NanoBRET substrate. Read Donor (460 nm) and Acceptor (618 nm) emission.[1]

-

Result: A decrease in BRET ratio indicates the compound has displaced the tracer, confirming intracellular target engagement.

Expected Results & SAR Analysis

When analyzing data from TFMP-MA derivatives, look for the following trends:

| Feature | Observation | Mechanistic Explanation |

| High Metabolic Stability | Blocks C4-oxidation; increases lipophilicity for membrane permeability.[1] | |

| Amide Linker | Potency Spike | The carbonyl oxygen of the amide often forms a water-mediated H-bond in the solvent pocket.[1] |

| Unsubstituted Amine | Low Potency | The free amine is often too polar and lacks specific contacts in the solvent channel. |

References

-

Zhou, H., et al. (2022). "Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Vertex Pharmaceuticals. (2013).[1] "DNA-dependent Protein Kinase Inhibitor VX-984."[1] PubChem Compound Summary. [1]

-

Barberis, C., et al. (2025). "Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)." ResearchGate.[1][3][4]

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry.

Cell-based assay protocol for pyrimidine kinase inhibitors

Application Note: Quantifying Intracellular Target Engagement and Viability for Pyrimidine-Based Kinase Inhibitors

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary

Pyrimidine-based scaffolds—such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines—are highly privileged structures in oncology drug discovery due to their ability to act as potent ATP-competitive kinase inhibitors[1][2]. However, a critical bottleneck in lead optimization is the frequent disconnect between biochemical potency and cellular efficacy. This application note details a self-validating, cell-based methodology combining Bioluminescence Resonance Energy Transfer (BRET) target engagement with a luminescent viability counter-screen. This dual-assay approach ensures that observed phenotypic responses are causally linked to physical target occupancy within the live-cell environment.

The Mechanistic Imperative: Overcoming the Biochemical-Cellular Disconnect

-

High ATP Competition: Intracellular ATP concentrations range from 1 to 10 mM, requiring the inhibitor to possess exceptional binding kinetics to compete effectively.

-

Membrane Permeability & Efflux: The compound must traverse the lipid bilayer and evade efflux pumps (e.g., P-glycoprotein) to reach its target.

-

Alternative Modes of Action: Chemical proteomic analyses have revealed that pyrido[2,3-d]pyrimidine inhibitors often engage secondary targets (e.g., RICK, p38α) inside the cell that are not accounted for in targeted biochemical panels[2].

To account for these variables, we utilize a live-cell target engagement assay. By expressing a Kinase-NanoLuc fusion protein in the target cell line, we can measure the displacement of a fluorescent tracer by the pyrimidine inhibitor in real-time.

Figure 1: Mechanism of action for ATP-competitive pyrimidine kinase inhibitors in a cellular context.

Experimental Logic: The BRET Target Engagement System

The protocol below utilizes a competitive BRET methodology. The logic is self-validating:

-

The Signal: A cell-permeable fluorescent tracer binds to the NanoLuc-tagged kinase, bringing the fluorophore into close proximity with the luciferase. Upon substrate addition, energy transfers from NanoLuc to the tracer, generating a BRET signal.

-

The Displacement: When a pyrimidine inhibitor successfully enters the cell and binds the kinase active site, it physically displaces the tracer. The BRET signal drops in a dose-dependent manner.

-

The Counter-Screen: Because a drop in BRET could theoretically be caused by acute cell death (destroying the NanoLuc enzyme), a parallel ATP-based viability assay (e.g., CellTiter-Glo) is mandatory to confirm that the IC50 reflects true target engagement, not cytotoxicity.

Figure 2: Step-by-step workflow for the live-cell BRET target engagement assay.

Detailed Cell-Based Assay Protocol

Phase 1: Cell Preparation & Transfection

Note: This protocol is optimized for HEK293T cells or specific glioblastoma lines (e.g., RN1, WK1) often used to evaluate pyrazolo[3,4-d]pyrimidines[1][4].

-

Cell Seeding: Harvest cells and resuspend in assay medium (DMEM + 10% FBS, no phenol red to minimize optical quenching). Seed at a density of

cells/mL in a 6-well plate (2 mL/well). -

Transfection: Prepare lipid-DNA complexes using a 1:3 ratio of target DNA (Kinase-NanoLuc vector) to Transfection Carrier DNA. Use a standard lipid-based reagent (e.g., FuGENE HD).

-

Incubation: Incubate cells at 37°C, 5% CO₂ for 24 hours to allow for steady-state expression of the fusion protein.

Phase 2: Tracer & Inhibitor Equilibration

Causality Check: The tracer concentration must be at or below its cellular

-

Replating: Trypsinize the transfected cells and resuspend in assay medium. Plate into a white, 384-well tissue culture plate at

cells/well (20 µL volume). -

Tracer Addition: Add 5 µL of the pre-determined kinase-specific fluorescent tracer (prepared at 6X final concentration in assay medium).

-

Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the pyrimidine kinase inhibitor in 100% DMSO. Dilute this 1:100 in assay medium, then add 5 µL to the assay wells. (Final DMSO concentration must remain

to prevent solvent-induced toxicity). -

Equilibration: Incubate the 384-well plate at 37°C, 5% CO₂ for exactly 2 hours. This duration allows the pyrimidine compound to penetrate the cell membrane and reach binding equilibrium with the intracellular ATP and the tracer.

Phase 3: Signal Detection & Viability Counter-Screen

-

Substrate Addition: Add 10 µL of NanoBRET Nano-Glo Substrate (containing extracellular NanoLuc inhibitor to quench any signal from dead/lysed cells).

-

BRET Measurement: Read the plate on a luminescence microplate reader equipped with dual-emission filters.

-

Donor emission: 450 nm (NanoLuc)

-

Acceptor emission: 610 nm (Fluorescent Tracer)

-

-

Parallel Viability Assay: In a replicate 384-well plate treated identically (but without the tracer), add 30 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read total luminescence.

Data Analysis & Interpretation

BRET Ratio Calculation